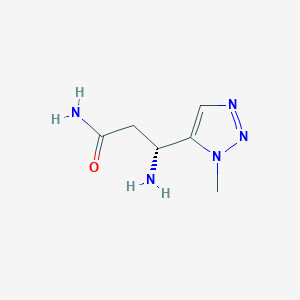
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a chiral compound featuring an amino group, a triazole ring, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Propanamide Backbone: The propanamide backbone is constructed through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted amino derivatives.
科学的研究の応用
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate biological pathways and cellular processes.
類似化合物との比較
(3R)-3-Amino-3-(1H-1,2,3-triazol-5-yl)propanamide: Lacks the methyl group on the triazole ring.
(3R)-3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide: Features a different triazole isomer.
Uniqueness: The presence of the 1-methyl-1H-1,2,3-triazole ring in (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
特性
分子式 |
C6H11N5O |
|---|---|
分子量 |
169.19 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-5(3-9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1 |
InChIキー |
KKIXJORQDOHOQL-SCSAIBSYSA-N |
異性体SMILES |
CN1C(=CN=N1)[C@@H](CC(=O)N)N |
正規SMILES |
CN1C(=CN=N1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)

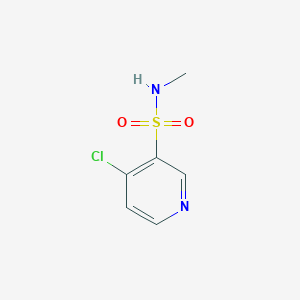
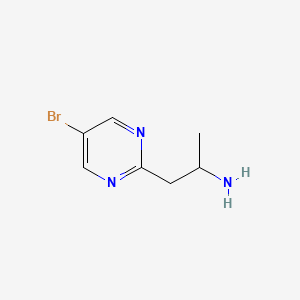

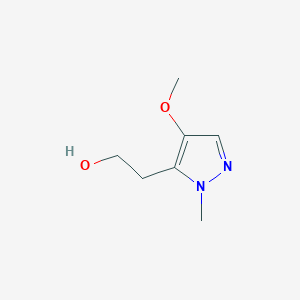
amine](/img/structure/B13313916.png)
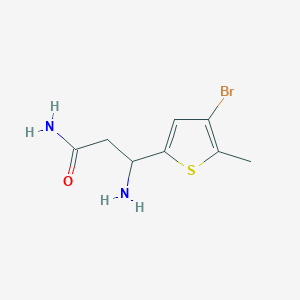
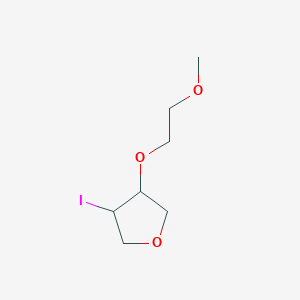
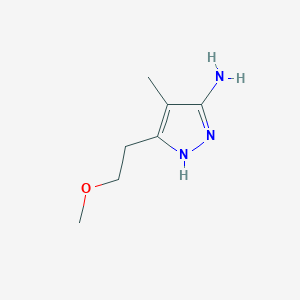

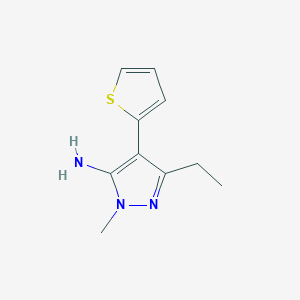
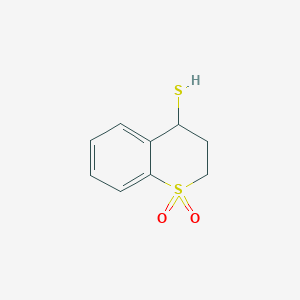
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
